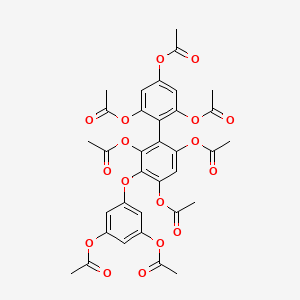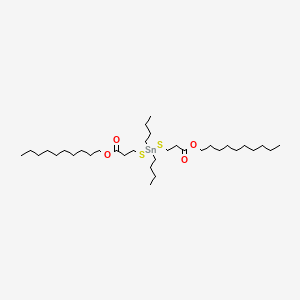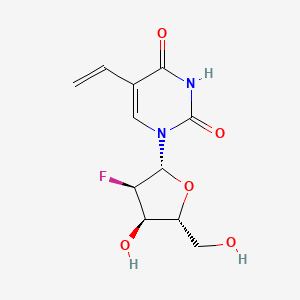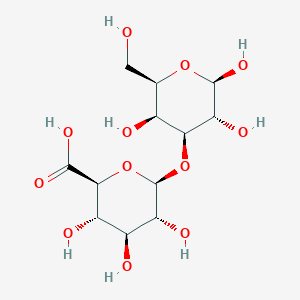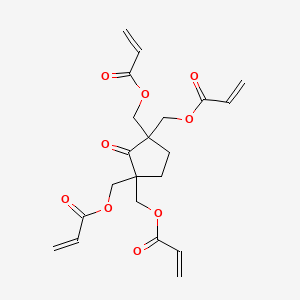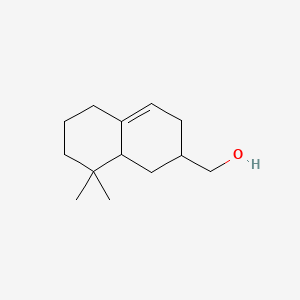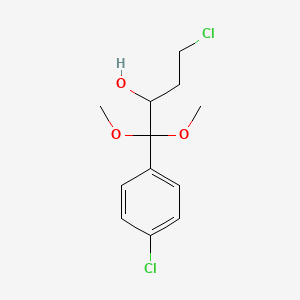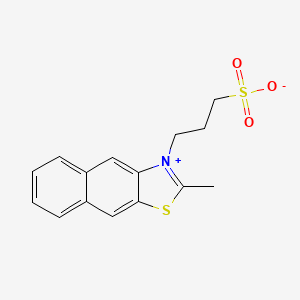
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C15H15NO3S2. It is known for its unique structure, which includes a naphthoquinone moiety fused with a thiazolium ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of naphthoquinone derivatives with thiazole compounds under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Scientific Research Applications
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolium derivatives and naphthoquinone-based compounds. Examples include:
- Thiazole
- Naphthoquinone
- Thiamine (Vitamin B1)
Uniqueness
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to its combined structure of naphthoquinone and thiazolium moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Properties
CAS No. |
99377-82-9 |
|---|---|
Molecular Formula |
C15H15NO3S2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(2-methylbenzo[f][1,3]benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H15NO3S2/c1-11-16(7-4-8-21(17,18)19)14-9-12-5-2-3-6-13(12)10-15(14)20-11/h2-3,5-6,9-10H,4,7-8H2,1H3 |
InChI Key |
HZUAJLTXINJVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC3=CC=CC=C3C=C2S1)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


